molecular formula C20H15N3O4 B303105 N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Katalognummer B303105
Molekulargewicht: 361.3 g/mol
InChI-Schlüssel: MIGLUCRDIQGSQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. It has been identified as a potential anti-cancer drug due to its ability to restore p53 function in cancer cells.

Wirkmechanismus

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide works by binding to the MDM2 protein, which is responsible for inhibiting the activity of the tumor suppressor protein p53. By inhibiting the MDM2-p53 interaction, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide allows p53 to function normally, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in cancers that have lost the function of p53, which is a common occurrence in many types of cancer.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, its long-term effects on normal cells and tissues are still unknown. In addition, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to be metabolized by the liver, which may affect its bioavailability and efficacy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying the role of p53 in cancer biology. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide can also be used to test the efficacy of other anti-cancer drugs in combination therapy. However, one limitation of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the development of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide as an anti-cancer drug. One area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. This could help to personalize treatment strategies and improve patient outcomes. Another direction is the optimization of the synthesis method to improve the yield and purity of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. This could make the drug more accessible for clinical use. Finally, the development of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide analogs with improved pharmacokinetic properties and efficacy is an active area of research.
In conclusion, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a promising anti-cancer drug that has shown efficacy in preclinical models of cancer. Its specificity for the MDM2-p53 interaction makes it a valuable tool for studying the role of p53 in cancer biology. However, further research is needed to fully understand its biochemical and physiological effects, as well as its potential for clinical use.

Synthesemethoden

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is synthesized through a multi-step process involving the condensation of 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with 5-methyl-3-isoxazolecarboxylic acid, followed by a series of chemical reactions including N-alkylation, reduction, and cyclization. The final product is obtained as a white solid with a purity of over 98%.

Wissenschaftliche Forschungsanwendungen

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various cancer cell lines, including those resistant to chemotherapy. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. In addition, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to synergize with other anti-cancer drugs, such as cisplatin and doxorubicin, to enhance their efficacy.

Eigenschaften

Produktname

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Molekularformel

C20H15N3O4

Molekulargewicht

361.3 g/mol

IUPAC-Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H15N3O4/c1-11-3-6-14(7-4-11)23-19(25)15-8-5-13(10-16(15)20(23)26)18(24)21-17-9-12(2)27-22-17/h3-10H,1-2H3,(H,21,22,24)

InChI-Schlüssel

MIGLUCRDIQGSQM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NOC(=C4)C

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NOC(=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.